BenchChemオンラインストアへようこそ!

1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid (CAS 1483985-79-0) is a cyclobutane-based bifunctional building block bearing a geminal cyano (–C≡N) and carboxylic acid (–COOH) pair at the 1-position, with an isopropyl substituent at the 3-position of the strained four-membered ring. The molecular formula is C₉H₁₃NO₂ with a molecular weight of 167.20 g·mol⁻¹.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B13060036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC(C)C1CC(C1)(C#N)C(=O)O
InChIInChI=1S/C9H13NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12)
InChIKeyVWWXTECEJIILBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid – Core Identity, CAS Registry, and Procurement-Grade Specifications


1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid (CAS 1483985-79-0) is a cyclobutane-based bifunctional building block bearing a geminal cyano (–C≡N) and carboxylic acid (–COOH) pair at the 1-position, with an isopropyl substituent at the 3-position of the strained four-membered ring . The molecular formula is C₉H₁₃NO₂ with a molecular weight of 167.20 g·mol⁻¹ . Commercial sourcing typically supplies this compound at 95% purity . The combination of a conformationally constrained cyclobutane core, a hydrogen-bond-accepting nitrile, a hydrogen-bond-donating carboxyl group, and a sterically demanding isopropyl side chain distinguishes this scaffold within the broader cyanocyclobutane carboxylic acid series and underpins its utility as a privileged intermediate in medicinal chemistry and agrochemical research.

Why Generic Substitution of 1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic Acid with Unsubstituted or Lower-Alkyl Cyanocyclobutane Analogs Risks Divergent Physicochemical and Biological Profiles


Superficially similar cyanocyclobutane carboxylic acids—such as the unsubstituted 1-cyanocyclobutane-1-carboxylic acid (CAS 30491-91-9) or the 3-methyl (CAS 1343155-63-4) and 3-ethyl (CAS 1468018-89-4) congeners—differ substantially in fractional sp³ carbon content (Fsp3), lipophilicity, steric bulk at the 3-position, and hydrogen-bond acceptor count relative to the non-cyano analog 3-isopropylcyclobutane-1-carboxylic acid (CAS 13363-91-2) [1][2]. These parameters directly influence membrane permeability, metabolic stability, target-binding complementarity, and synthetic derivatization pathways. Substituting the isopropyl-bearing compound with a less sterically demanding or differently functionalized analog can therefore alter reaction kinetics in subsequent amide coupling or esterification steps, shift logD in a congeneric series, and compromise the three-dimensional shape complementarity required for protein–ligand interactions in drug discovery programs—making procurement of the exact CAS-specified compound essential for reproducible research outcomes [3].

Quantitative Differentiation Evidence: 1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid vs. Closest Cyanocyclobutane Analogs


Fractional sp³ Carbon Content (Fsp3): Isopropyl-Substituted Scaffold Delivers Superior Three-Dimensional Character vs. Unsubstituted and Lower-Alkyl Analogs

The target compound achieves an Fsp3 value of 0.7778, reflecting 7 sp³-hybridized carbons out of 9 total carbon atoms . By comparison, the unsubstituted 1-cyanocyclobutane-1-carboxylic acid (C₆H₇NO₂, 6 carbons with 4 sp³) yields an estimated Fsp3 of 0.67, while the 3-methyl analog (C₇H₉NO₂) reaches approximately 0.71 [1][2]. The 0.11-point advantage over the unsubstituted baseline represents a meaningful increase in molecular complexity—higher Fsp3 values are correlated in the medicinal chemistry literature with improved clinical success rates and reduced attrition due to promiscuous binding or off-target toxicity.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Hydrogen-Bond Acceptor (HBA) Count: Dual Nitrile–Carboxyl Functionality Provides +1 HBA over Non-Cyano Cyclobutane Carboxylic Acid Analog

The target compound contains three hydrogen-bond acceptor atoms: two from the carboxylic acid oxygen atoms and one from the nitrile nitrogen, yielding HBA = 3 . The non-cyano analog 3-isopropylcyclobutane-1-carboxylic acid (CAS 13363-91-2, C₈H₁₄O₂) possesses only two HBA atoms from the carboxyl group, yielding HBA = 2 [1]. This differential of +1 HBA expands the target compound's capacity to form directional hydrogen-bond interactions with biological targets, potentially enabling binding modes inaccessible to the cyano-deficient analog.

Structure-Based Drug Design Ligand–Protein Interactions Pharmacophore Modeling

Calculated Lipophilicity (LogP): Isopropyl-Nitrile Combination Maintains Moderate Lipophilicity Suitable for CNS and Oral Bioavailability Windows While Differentiating from Lower-Alkyl Series

The target compound exhibits a calculated LogP of 1.825 , positioning it within the favorable range for both oral absorption (typically LogP 1–3) and potential CNS penetration (LogP 1.5–3.0). The non-cyano 3-isopropyl analog (CAS 13363-91-2) has a computed XLogP3-AA of 1.8 [1], only 0.025 units lower, indicating that the nitrile contributes modestly to lipophilicity. In contrast, the unsubstituted 1-cyanocyclobutane-1-carboxylic acid is predicted to have a substantially lower LogP (estimated ~0.6–0.8 based on reduced carbon count and absence of the isopropyl group), while the 3-methyl and 3-ethyl analogs fall at intermediate values.

ADME Prediction Lipophilic Ligand Efficiency CNS Drug Design

Molecular Weight and Steric Bulk: Isopropyl Group Adds 42 Da and Significant Conformational Constraint Relative to Unsubstituted Cyanocyclobutane Baseline

The target compound (MW 167.20) is 42.07 Da heavier than the unsubstituted 1-cyanocyclobutane-1-carboxylic acid (MW 125.13) [1]. This mass increment corresponds to the isopropyl substituent (C₃H₇) at the 3-position. The steric bulk introduced by the isopropyl group restricts conformational freedom of the cyclobutane ring and provides steric shielding of the metabolically labile α-position adjacent to the carboxylic acid. This structural feature is absent in the methyl (MW 139.15) and ethyl (MW 153.18) congeners, which offer progressively less steric encumbrance [2].

Fragment Elaboration Steric Shielding Metabolic Stability

Patent-Anchored Scaffold Validation: 1-Cyanocyclobutane Core Is Explicitly Claimed in Cbl-b E3 Ligase Inhibitor Intellectual Property, with 3-Position Substitution as a Key Diversification Vector

US Patent US20210053986A1 (Nurix Therapeutics, granted) extensively claims cyano cyclobutyl compounds as inhibitors of the E3 ubiquitin ligase Cbl-b, an immuno-oncology target [1]. The patent's Markush structures and exemplified compounds demonstrate that substitution at the cyclobutane 3-position is a critical vector for modulating potency, selectivity, and pharmacokinetic properties within this chemotype. While the exact 3-isopropyl-1-cyanocyclobutane carboxylic acid is a building block rather than a final drug substance, its structural features map directly onto the patent's core scaffold, establishing a defensible intellectual-property-grounded rationale for its procurement over non-cyclobutane or differently substituted analogs when pursuing Cbl-b or related E3 ligase-targeted programs.

Immuno-Oncology Ubiquitin Proteasome Pathway Targeted Protein Degradation

Evidence-Backed Procurement Scenarios for 1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic Acid in Drug Discovery and Chemical Biology


Fragment Elaboration in Fsp3-Driven Lead Optimization Programs

Medicinal chemistry teams seeking to increase the three-dimensional character of hit or lead compounds can employ the target compound as a conformationally constrained, high-Fsp3 (0.7778) building block . Its elevated sp³ fraction relative to the unsubstituted (Fsp3 ~0.67) and 3-methyl (~0.71) analogs translates into greater molecular complexity, a parameter correlated with reduced attrition in clinical development. The carboxylic acid handle permits straightforward amide coupling or esterification to append the cyclobutane core onto a wide range of scaffolds, while the retained nitrile offers a secondary diversification point or a metabolic soft spot that can be tuned through subsequent chemistry.

Cbl-b E3 Ligase Inhibitor Scaffold Construction Guided by Patent SAR

Research groups pursuing Cbl-b inhibition for immuno-oncology applications can source this compound as a key intermediate matching the pharmacophoric requirements disclosed in US20210053986A1 [1]. The 3-isopropyl substitution provides steric bulk that can occupy a hydrophobic sub-pocket identified in the patent's structure–activity relationship studies, while the geminal cyano–carboxyl arrangement at C1 provides the dual hydrogen-bond acceptor/donor motif required for engagement with the E3 ligase active site. Using the exact CAS-registered building block ensures fidelity to published SAR and facilitates reproducible synthesis of analogs for patent landscape exploration.

CNS-Penetrant Probe Design Leveraging Optimized LogP Window

The calculated LogP of 1.825 positions the target compound within the narrow lipophilicity range (LogP 1.0–3.0) considered optimal for balancing blood–brain barrier permeability with acceptable metabolic stability . Compared to the significantly more polar unsubstituted 1-cyanocyclobutane-1-carboxylic acid (estimated LogP ~0.6–0.8) or the more lipophilic 3-tert-butyl analog, the isopropyl derivative offers a calibrated lipophilicity that can be preserved through subsequent derivatization steps. This makes it a strategically selected intermediate for CNS-targeted probe and lead generation campaigns where passive permeability is a requisite property.

Sterically Shielded Carboxylic Acid for Metabolic Stability Optimization

When metabolic liabilities at the α-position of cyclobutane carboxylic acids are a concern—such as acyl glucuronidation or oxidative decarboxylation—the isopropyl group at the 3-position provides steric shielding of the adjacent C1 carboxylate center . This steric protection escalates with the size of the 3-alkyl substituent: the isopropyl group (MW contribution +42 Da) offers greater encumbrance than the methyl (+14 Da) or ethyl (+28 Da) congeners, potentially translating into improved in vitro metabolic stability in hepatocyte or microsomal assays. The 95% purity specification from commercial suppliers supports direct use in SAR studies without additional purification.

Quote Request

Request a Quote for 1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.